molecular formula C7H7NO3 B145625 3-Acetoxy-2-pyridone CAS No. 61296-14-8

3-Acetoxy-2-pyridone

Cat. No.: B145625
CAS No.: 61296-14-8
M. Wt: 153.14 g/mol
InChI Key: AVXFMBRAPTYFOX-UHFFFAOYSA-N
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Description

3-Acetoxy-2-pyridone is a heterocyclic compound with the molecular formula C7H7NO3. It is a derivative of 2-pyridone, where the hydroxyl group at the third position is acetylated.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Acetoxy-2-pyridone typically involves the acetylation of 3-hydroxy-2-pyridone. One common method is the reaction of 3-hydroxy-2-pyridone with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to yield this compound .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale acetylation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production .

Chemical Reactions Analysis

Types of Reactions: 3-Acetoxy-2-pyridone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxidized pyridone derivatives, while reduction yields 3-hydroxy-2-pyridone .

Scientific Research Applications

3-Acetoxy-2-pyridone has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Acetoxy-2-pyridone involves its interaction with various molecular targets. It can act as a hydrogen bond donor and acceptor, facilitating interactions with enzymes and receptors. These interactions can modulate biological pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its acetoxy group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific synthetic and research applications .

Properties

IUPAC Name

(2-oxo-1H-pyridin-3-yl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO3/c1-5(9)11-6-3-2-4-8-7(6)10/h2-4H,1H3,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVXFMBRAPTYFOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CNC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00210187
Record name 3-Acetoxy-2-pyridone
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Molecular Weight

153.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61296-14-8
Record name 3-(Acetyloxy)-2(1H)-pyridinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61296-14-8
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Record name 3-Acetoxy-2-pyridone
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Record name NSC169962
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Record name 3-Acetoxy-2-pyridone
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Record name 1,2-dihydro-2-oxo-3-pyridyl acetate
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Record name 3-ACETOXY-2-PYRIDONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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